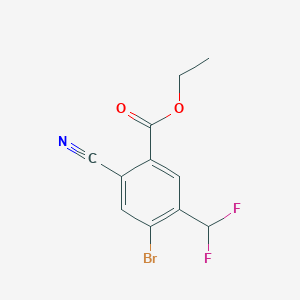

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

Description

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a multifunctional benzoate ester featuring bromo, cyano, and difluoromethyl substituents on the aromatic ring. The ethyl ester group at the carboxyl position enhances its solubility in organic solvents, while the electron-withdrawing substituents (bromo, cyano, and difluoromethyl) influence its reactivity and physicochemical properties. The difluoromethyl group, in particular, may improve metabolic stability and binding affinity in drug design, as fluorinated groups are known to modulate bioavailability and protein interactions .

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-8(10(13)14)9(12)3-6(7)5-15/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJDZXKJOBQYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Conversion to ethyl 4-amino-2-cyano-5-(difluoromethyl)benzoate.

Oxidation: Formation of ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of the cyano and difluoromethyl groups enhances its ability to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The compound’s activity and properties can be compared to structurally similar benzoate esters with variations in substituents:

- Bromo vs.

- Cyano Group: The cyano group’s strong electron-withdrawing effect increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to analogs with electron-donating groups (e.g., methylamino) .

- Difluoromethyl vs. Non-Fluorinated Groups: The CF₂H group improves metabolic stability and lipophilicity compared to non-fluorinated analogs, as fluorine reduces basicity and enhances membrane permeability .

Fluorinated vs. Non-Fluorinated Benzoates

Fluorination significantly alters physicochemical and biological properties:

- Solubility : Difluoromethyl groups increase lipid solubility compared to hydroxyl or methyl groups, improving bioavailability .

- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative degradation, extending half-life in vivo .

- Enzyme Inhibition: Fluorinated analogs often exhibit higher potency. For example, ethyl 4-[5-(2-methoxy-2-oxoethylidene)-...]benzoate (4f) showed an IC₅₀ of 0.02 µM for ALR2, outperforming non-fluorinated derivatives .

Ester Group Variations

The ethyl ester group balances solubility and volatility:

- Ethyl vs. Methyl Esters : Ethyl esters generally have higher boiling points and slower hydrolysis rates than methyl esters, enhancing stability in formulations .

- Long-Chain Alkyl Esters: C12-15 alkyl benzoates are used in cosmetics for their non-greasy texture but lack the reactivity of ethyl esters in synthetic applications .

Data Tables

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | LogP | Solubility (mg/mL) | |

|---|---|---|---|---|

| This compound* | ~250 (est.) | 2.8 | 15 (DMSO) | |

| Ethyl 4-(dimethylamino) benzoate | 285 | 1.5 | 50 (Ethanol) | |

| Methyl benzoate | 199 | 1.9 | 20 (Water) |

*Estimated based on structural analogs.

Key Research Findings

- Fluorine’s Role : The difluoromethyl group in the target compound likely enhances metabolic stability and target binding, as seen in fluorinated pharmaceuticals like anti-inflammatory agents .

- Substituent Synergy: The combination of bromo (halogen bonding), cyano (electron withdrawal), and difluoromethyl (lipophilicity) may create a "multifunctional advantage" in drug design.

- Material Applications: Analogous to ethyl 4-(dimethylamino) benzoate, the target compound’s substituents could improve resin curing kinetics and mechanical properties .

Biological Activity

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

- Bromine Atom : Known for enhancing lipophilicity and potentially increasing the compound's interaction with biological membranes.

- Cyano Group : Often associated with bioactivity, the cyano group can participate in various chemical reactions and influence the compound's reactivity.

- Difluoromethyl Group : This group enhances stability and bioavailability, which may improve the compound's interaction with biological targets.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and difluoromethyl groups enhances binding affinity, which is crucial for its biological effects.

- Potential Inhibition or Activation : Depending on the target, this compound can either inhibit or activate specific pathways, influencing cellular responses.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, structural analogs have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. The unique structural components allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. Studies exploring its effects on cancer cell lines are ongoing.

Research Findings and Case Studies

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Reduction Reactions : The cyano group can be reduced to form amines.

- Oxidation Reactions : Can yield various oxidation states affecting biological activity.

These synthetic routes not only enhance yield but also allow for the exploration of derivatives with improved or altered biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.